2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a novel non-condensed pyrazoline-bearing hybrid molecule synthesized through a "cost-effective" approach []. This compound combines 1,3,4-thiadiazole and dichloroacetic acid moieties and is designed as a potential anticancer agent.
The synthesis of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide starts with 5-amino-1,3,4-thiadiazole-2-thiol []. The synthetic strategy involves stepwise alkylation of the sulfur atom followed by acylation of the nitrogen atom.
The potential application of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is in the field of anticancer therapeutics []. Its anticancer activity was studied in vitro using the "60 lines screening" (NCI DTP protocol) [].
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8